molecular formula C10H9F3N2O B11091714 3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B11091714
M. Wt: 230.19 g/mol
InChI Key: WNDVRVOHAVKFIS-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the cyclocondensation of hydrazines with β-diketones or β-ketoesters. One common method involves the reaction of phenylhydrazine with trifluoromethyl-substituted β-diketones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, recrystallization, and advanced chromatographic methods are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, dihydropyrazoles, and various functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or signal transduction.

    Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

3-phenyl-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)6-8(14-15-9)7-4-2-1-3-5-7/h1-5,15-16H,6H2

InChI Key

WNDVRVOHAVKFIS-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC1(C(F)(F)F)O)C2=CC=CC=C2

Origin of Product

United States

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